REACTION_CXSMILES
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C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([C:11](=[O:13])[CH3:12])[N:10]=1)=O)C.[NH3:14]>>[C:11]([C:9]1[N:10]=[C:6]([C:4]([NH2:14])=[O:3])[S:7][CH:8]=1)(=[O:13])[CH3:12]
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1SC=C(N1)C(C)=O
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
|
N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred for 1 hour at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)C=1N=C(SC1)C(=O)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |